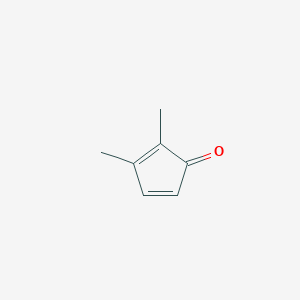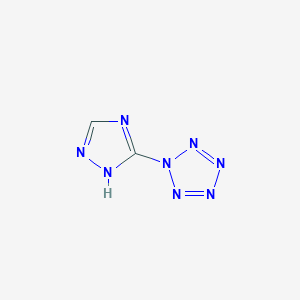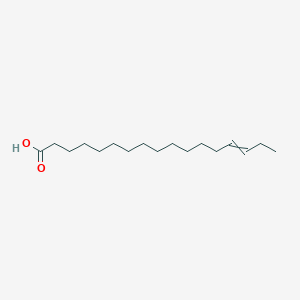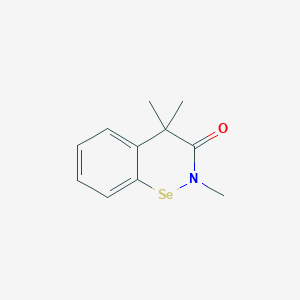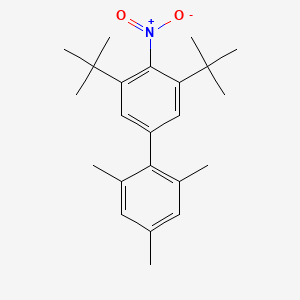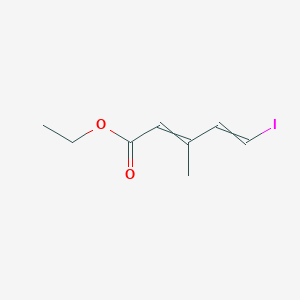
Ethyl 5-iodo-3-methylpenta-2,4-dienoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-iodo-3-methylpenta-2,4-dienoate is a chemical compound with the molecular formula C8H11IO2. It is an ester derivative of penta-2,4-dienoic acid, characterized by the presence of an iodine atom at the 5th position and a methyl group at the 3rd position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-iodo-3-methylpenta-2,4-dienoate typically involves the iodination of ethyl 3-methylpenta-2,4-dienoate. One common method includes the use of iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite in an organic solvent like acetonitrile. The reaction is carried out under controlled temperature conditions to ensure selective iodination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to scalable production of this compound.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-iodo-3-methylpenta-2,4-dienoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or cyanides under appropriate conditions.
Reduction Reactions: The compound can be reduced to the corresponding alkane or alkene using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxygenated derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetonitrile), and mild heating.
Reduction: Reducing agents (e.g., lithium aluminum hydride, hydrogen gas), solvents (e.g., ether, ethanol), and catalysts (e.g., palladium on carbon).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., water, acetone), and controlled temperatures.
Major Products
Substitution: Formation of substituted derivatives such as ethyl 5-amino-3-methylpenta-2,4-dienoate.
Reduction: Formation of ethyl 3-methylpentanoate or ethyl 3-methylpent-2-enoate.
Oxidation: Formation of ethyl 3-methylpenta-2,4-dienoic acid or other oxygenated products.
Scientific Research Applications
Ethyl 5-iodo-3-methylpenta-2,4-dienoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with therapeutic potential.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl 5-iodo-3-methylpenta-2,4-dienoate involves its interaction with molecular targets through its reactive iodine atom and conjugated diene system. The iodine atom can participate in electrophilic substitution reactions, while the conjugated diene system can undergo cycloaddition reactions, leading to the formation of various cyclic and polycyclic structures. These interactions can modulate biological pathways and molecular functions, contributing to the compound’s observed effects.
Comparison with Similar Compounds
Ethyl 5-iodo-3-methylpenta-2,4-dienoate can be compared with similar compounds such as:
Ethyl 3-methylpenta-2,4-dienoate: Lacks the iodine atom, resulting in different reactivity and applications.
Ethyl 5-bromo-3-methylpenta-2,4-dienoate: Similar structure but with a bromine atom instead of iodine, leading to variations in reactivity and biological activity.
Ethyl 5-chloro-3-methylpenta-2,4-dienoate:
The uniqueness of this compound lies in its iodine atom, which imparts distinct reactivity and potential for diverse applications in research and industry.
Properties
CAS No. |
144950-83-4 |
|---|---|
Molecular Formula |
C8H11IO2 |
Molecular Weight |
266.08 g/mol |
IUPAC Name |
ethyl 5-iodo-3-methylpenta-2,4-dienoate |
InChI |
InChI=1S/C8H11IO2/c1-3-11-8(10)6-7(2)4-5-9/h4-6H,3H2,1-2H3 |
InChI Key |
IRENBIOKVOANHZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=C(C)C=CI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


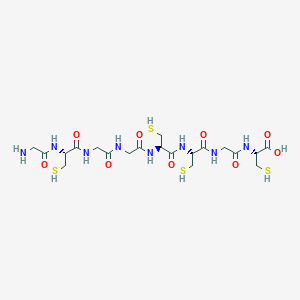
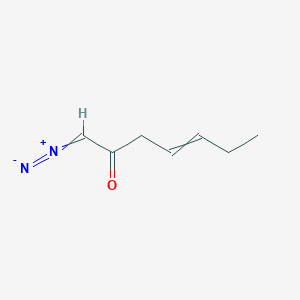
![2,2'-[Ethane-1,2-diylbis(sulfanediylethane-2,1-diyl)]diquinoline](/img/structure/B12544172.png)
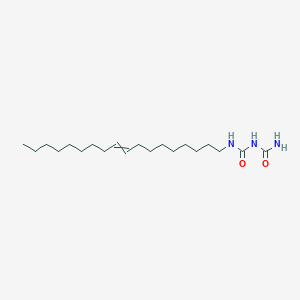
![N,N,N-Trimethyl-2-oxo-2-[(piperidine-2-carbonyl)oxy]ethan-1-aminium](/img/structure/B12544189.png)
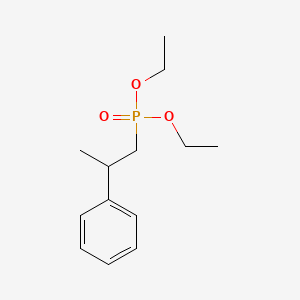

![4-[(Heptan-3-yl)oxy]-2-[2-(isoquinolin-1-yl)hydrazinylidene]naphthalen-1(2H)-one](/img/structure/B12544197.png)
![Bis{4-[2-methoxy-4-(prop-2-en-1-yl)phenoxy]phenyl}methanone](/img/structure/B12544199.png)
